3-Chloro-4-(difluoromethoxy)picolinaldehyde
Overview
Description
3-Chloro-4-(difluoromethoxy)picolinaldehyde is a chemical compound that has recently gained attention due to its potential applications in various fields. It is characterized by the presence of a chloro group, a difluoromethoxy group, and an aldehyde group attached to a picoline ring. The molecular formula of this compound is C7H4ClF2NO2, and it has a molecular weight of 207.56 g/mol.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(difluoromethoxy)picolinaldehyde can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may be actively transported into cancer cells, where it exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it induces apoptosis by affecting mitochondrial function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)picolinaldehyde typically involves the introduction of the difluoromethoxy group onto a picoline derivative. One common method is the difluoromethylation of a picoline derivative using difluoromethylating agents such as ClCF2H. This reaction is often carried out under controlled conditions to ensure the selective introduction of the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-(difluoromethoxy)picolinic acid.
Reduction: 3-Chloro-4-(difluoromethoxy)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(difluoromethoxy)picolinic acid
- 3-Chloro-4-(trifluoromethoxy)picolinaldehyde
- 3-Chloro-4-(methoxy)picolinaldehyde
Uniqueness
3-Chloro-4-(difluoromethoxy)picolinaldehyde is unique due to the presence of both a chloro group and a difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block for various applications.
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJBUPLCERRYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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